molecular formula C21H21ClN2O2 B2410220 2-(4-chlorophenyl)-N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide CAS No. 955643-43-3

2-(4-chlorophenyl)-N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide

Cat. No. B2410220
CAS RN: 955643-43-3
M. Wt: 368.86
InChI Key: NZSJPMLFXGNXKE-UHFFFAOYSA-N
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Description

The compound “2-(4-chlorophenyl)-N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide” is a type of quinazoline derivative . Quinazolines are important heterocycles in medicinal chemistry, possessing a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .


Synthesis Analysis

The synthesis of quinazoline derivatives, including “this compound”, has been reported in various studies . These derivatives possess antibacterial activities, especially against gram-positive strains, and fungi through their interaction with the cell wall and DNA structures .


Molecular Structure Analysis

The molecular formula of “this compound” is C8H8ClNO . The average mass is 169.608 Da and the monoisotopic mass is 169.029449 Da .

Scientific Research Applications

Structural Aspects and Properties

  • Salt and Inclusion Compounds : Research on isoquinoline derivatives, including those with amide groups, has highlighted the formation of gels and crystalline solids upon treatment with different acids. These compounds demonstrate interesting structural properties, such as gel formation and the ability to form host–guest complexes, which can significantly alter their fluorescence emission properties (Karmakar, Sarma, & Baruah, 2007).

Synthesis Methodologies

  • Cyclisation Techniques : A study described a high-yielding cyclisation process to synthesize isoquinoline derivatives, showcasing the potential for efficient production of these compounds (King, 2007).
  • Preparation of Tetrahydroisoquinoline Derivatives : Utilizing Eaton's reagent, researchers have developed methods for the synthesis of tetrahydroisoquinoline-3-ones, a process that highlights the versatility of phenyl acetamides in cyclization reactions (Yang et al., 2014).

Biological Activities

  • Antimicrobial Activities : Some isoquinoline analogs have been synthesized and evaluated for their antimicrobial properties, providing insights into the potential therapeutic applications of these compounds (Patel & Shaikh, 2011).
  • Analgesic and Anti-inflammatory Activities : Research into certain isoquinoline derivatives has demonstrated significant analgesic and anti-inflammatory effects, suggesting their potential for development as therapeutic agents (Yusov et al., 2019).

Molecular Docking Studies

  • Antibacterial Screening : Molecular docking studies on specific isoquinoline acetamides have been conducted to understand their binding affinity and potential antibacterial activity, highlighting the use of computational methods in drug discovery (Rajasekaran & Rao, 2015).

Future Directions

The future directions for the study of “2-(4-chlorophenyl)-N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide” and similar compounds could involve further exploration of their synthesis, biological properties, and potential applications in medicinal chemistry . This could include more detailed investigations into their mechanisms of action, interactions with biological targets, and potential uses in the treatment of various diseases.

properties

IUPAC Name

2-(4-chlorophenyl)-N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O2/c22-18-6-1-14(2-7-18)11-20(25)23-19-8-5-15-9-10-24(13-17(15)12-19)21(26)16-3-4-16/h1-2,5-8,12,16H,3-4,9-11,13H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZSJPMLFXGNXKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)CC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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